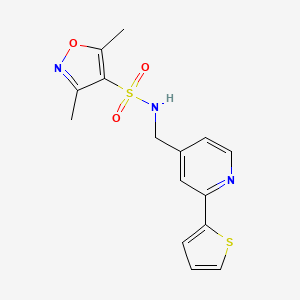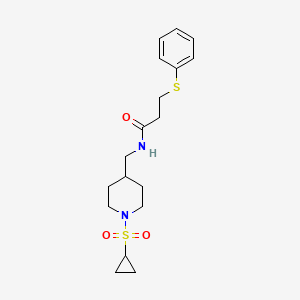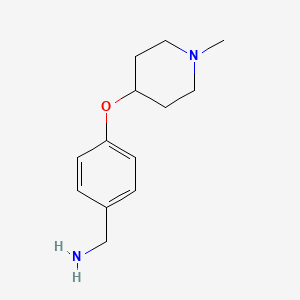
3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide, commonly known as DMPI, is a novel sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. DMPI is a small molecule that has shown promising results in various studies due to its unique structure and mechanism of action.
Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been recognized for their antimicrobial properties. The structural component of thiophene in the compound can be leveraged to synthesize new heterocyclic compounds with significant antimicrobial activity. For instance, derivatives with pyridine side chains have shown excellent antimicrobial activity . This suggests that our compound could be used to develop new antimicrobials targeting a range of bacterial species.
Antitumor Agents
The thiophene moiety is also associated with antitumor properties. Compounds containing thiophene have been studied for their potential to induce morphological and nuclear changes in tumor cells, comparable to the effects of established chemotherapy drugs like doxorubicin . This indicates that our compound may be researched further for its efficacy against certain types of cancer cells.
Analgesic and Anti-inflammatory
Thiophene derivatives are known to possess analgesic and anti-inflammatory effects. The compound , with its thiophene and pyridine components, could be explored for the development of new pain relief medications that might offer an alternative to current analgesics and anti-inflammatory drugs .
Antihypertensive Applications
Compounds with a thiophene ring have been identified as potential antihypertensive agents. The unique structure of our compound could be the basis for creating new medications that help manage blood pressure more effectively .
Antidiabetic Effects
Thiophene derivatives have been reported to exhibit antidiabetic effects. Research into the compound could lead to the discovery of novel treatments for diabetes mellitus, potentially improving glucose regulation and insulin sensitivity .
Antiviral Properties
The thiophene nucleus has been associated with antiviral activity. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, the compound could be a candidate for the synthesis of drugs targeting various viral infections .
Cholesterol Inhibition
Some thiophene derivatives have been identified as cholesterol inhibitors. Investigating the compound’s ability to modulate cholesterol levels could contribute to the development of new therapies for hypercholesterolemia .
Chemical Synthesis and Drug Design
Lastly, the compound’s structure makes it a valuable precursor in chemical synthesis and drug design. Its reactivity and the presence of both nucleophilic and electrophilic sites allow for a variety of chemical reactions, making it a versatile building block for creating a wide range of organic compounds .
properties
IUPAC Name |
3,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-10-15(11(2)21-18-10)23(19,20)17-9-12-5-6-16-13(8-12)14-4-3-7-22-14/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBRXPYQPZQXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2952298.png)
![6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2952299.png)
![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952300.png)

![2-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2952302.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2952303.png)
![3-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2952304.png)

![1-(3-{3-[4-(4-Methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoyl)-4-phenylpiperazine](/img/structure/B2952307.png)
![(E)-4-(Dimethylamino)-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-enamide](/img/structure/B2952310.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]acetamide](/img/structure/B2952313.png)
![(E)-4-(Dimethylamino)-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-enamide](/img/structure/B2952314.png)

![2-ethoxy-6-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2952319.png)